molecular formula C20H19BrO8 B11060092 (4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B11060092
M. Wt: 467.3 g/mol
InChI Key: CIBNEMZCWYHNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is a complex organic molecule featuring a benzodioxole core with bromine and methoxy substituents, as well as an oxiranyl group attached to a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps, including the formation of the benzodioxole core, bromination, and subsequent functionalization with methoxy groups. The oxiranyl group is introduced through epoxidation reactions. Common reagents used in these steps include bromine, methanol, and epoxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a similar benzodioxole core but lacking the bromine and methoxy substituents.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness

The uniqueness of (4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H19BrO8

Molecular Weight

467.3 g/mol

IUPAC Name

(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C20H19BrO8/c1-23-10-6-5-9(7-11(10)24-2)15-18(29-15)14(22)12-13(21)17-20(28-8-27-17)19(26-4)16(12)25-3/h5-7,15,18H,8H2,1-4H3

InChI Key

CIBNEMZCWYHNPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C(=C4C(=C3Br)OCO4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.